A Technical Guide to Mometasone Furoate Impurity D and its Deuterated Analog
A Technical Guide to Mometasone Furoate Impurity D and its Deuterated Analog
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Mometasone Furoate Impurity D, a critical process-related impurity and degradant of the potent synthetic corticosteroid, Mometasone Furoate. For professionals in pharmaceutical development and quality control, a thorough understanding of this impurity's structure, formation, and analytical control is paramount for ensuring drug product safety and efficacy. This document will delve into the chemical identity of Mometasone Furoate Impurity D and its deuterated analog, Mometasone Furoate Impurity D-d3, offering insights into its synthesis, analytical detection, and regulatory considerations.
Part 1: Chemical Identity and Structural Elucidation
Mometasone Furoate Impurity D is scientifically known as (9β,11β,16α)-21-Chloro-9,11-epoxy-17-[(2-furanylcarbonyl)oxy]-16-methylpregna-1,4-diene-3,20-dione.[1][2][3] It is a structurally related impurity of Mometasone Furoate, a glucocorticoid receptor agonist used in the treatment of inflammatory conditions.[4]
Table 1: Chemical Identifiers for Mometasone Furoate Impurity D
| Identifier | Value | Source(s) |
| CAS Number | 83881-09-8 | [1][2][3] |
| Molecular Formula | C27H29ClO6 | [1][2][3] |
| Molecular Weight | 484.97 g/mol | [1][3] |
| Synonyms | 9,11-Epoxidemometasone furoate, 9-De(chloro)-9,11-epoxidemometasone furoate, Mometasone furoate impurity D [EP] | [2] |
The Structure of Mometasone Furoate Impurity D
The key structural feature of Impurity D that distinguishes it from the active pharmaceutical ingredient (API) is the presence of a 9β,11β-epoxide ring. This modification arises from the elimination of the chlorine atom at the 9α position and the hydrogen at the 11β position of the Mometasone Furoate molecule, leading to the formation of an ether linkage.
Proposed Structure of Mometasone Furoate Impurity D-d3
As of the latest available data, a commercially available standard for Mometasone Furoate Impurity D-d3 has not been identified. However, for the purpose of using a stable isotope-labeled internal standard in quantitative bioanalytical assays, a deuterated version of Impurity D is highly valuable. A chemically logical and synthetically feasible structure for Mometasone Furoate Impurity D-d3 would involve the incorporation of three deuterium atoms onto the furan ring of the furoate ester. This is analogous to the commercially available Mometasone Furoate-d3.
The proposed structure for Mometasone Furoate Impurity D-d3 is therefore (9β,11β,16α)-21-Chloro-9,11-epoxy-17-[(2-(3,4,5-trideuterio)furanylcarbonyl)oxy]-16-methylpregna-1,4-diene-3,20-dione. The deuteration on the furan moiety offers several advantages, including metabolic stability and a significant mass shift for mass spectrometric detection, without altering the core steroidal structure.
Part 2: Formation and Synthesis
Formation of Mometasone Furoate Impurity D
Mometasone Furoate Impurity D is primarily formed as a degradation product of Mometasone Furoate.[5] The formation of the 9β,11β-epoxide ring is a result of an intramolecular cyclization reaction. This degradation can be influenced by factors such as pH and the presence of certain solvents during manufacturing or storage.[5] Understanding the degradation pathway is crucial for developing robust formulations and establishing appropriate storage conditions to minimize the formation of this impurity.
Figure 1. Formation of Mometasone Furoate Impurity D.
Conceptual Synthesis of Mometasone Furoate Impurity D-d3
The synthesis of Mometasone Furoate Impurity D-d3 would conceptually follow the synthesis of the non-deuterated impurity, with the key difference being the use of a deuterated starting material.
Conceptual Synthetic Workflow:
Figure 2. Conceptual synthesis workflow for Mometasone Furoate Impurity D-d3.
Part 3: Analytical Methodologies
The accurate detection and quantification of Mometasone Furoate Impurity D are critical for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for the routine analysis of Mometasone Furoate and its impurities in drug substances and finished products.
Table 2: Typical HPLC Parameters for Mometasone Furoate Impurity Analysis
| Parameter | Typical Value | Rationale |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Provides good retention and separation for steroid compounds. |
| Mobile Phase A | Water with an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) | The acidic modifier improves peak shape and resolution. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Gradient | A gradient elution is typically used to separate the API from its various impurities with different polarities. | Ensures efficient elution of all components within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 25-40 °C | Temperature control ensures reproducibility of retention times. |
| Detection | UV at 248-254 nm | Mometasone Furoate and its chromophoric impurities have significant absorbance in this range.[6] |
Experimental Protocol: HPLC Analysis of Mometasone Furoate Impurity D
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Standard and Sample Preparation:
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Prepare a stock solution of Mometasone Furoate Impurity D certified reference material in a suitable solvent (e.g., acetonitrile).
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Prepare a solution of the Mometasone Furoate drug substance or product to be tested at a known concentration.
-
-
Chromatographic System:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Ensure the system is stable, as indicated by a flat baseline.
-
-
Injection:
-
Inject a blank (diluent), the standard solution, and the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to Mometasone Furoate Impurity D in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the impurity using an external standard method, based on the peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, particularly in biological matrices, LC-MS/MS is the method of choice. The use of a deuterated internal standard, such as the proposed Mometasone Furoate Impurity D-d3, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Table 3: Illustrative LC-MS/MS Parameters
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Steroids generally ionize well in positive ESI. |
| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) | Specific transitions for both the analyte and the deuterated internal standard ensure high selectivity. |
| Collision Energy | Optimized for each transition | Maximizes the signal of the product ions. |
| Dwell Time | 100-200 ms | Sufficient time to acquire enough data points across the chromatographic peak. |
Part 4: Regulatory Context and Conclusion
Regulatory bodies such as the United States Pharmacopeia (USP) have established limits for Mometasone Furoate Impurity D in pharmaceutical products. For instance, in Mometasone Furoate Topical Solution, the USP specifies limits for individual and total impurities, including Impurity D.[7] Adherence to these limits is mandatory for product release and ensures patient safety.
References
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Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Molecules. 2023 Nov 30;28(23):7859. [Link]
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Characterization of degradation products of mometasone furoate. Journal of Pharmaceutical and Biomedical Analysis. 2004 May 15;35(2):249-61. [Link]
-
Separation of Mometasone furoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Quantitative Estimation of 10 Known Impurities from Indacaterol Acetate, Glycopyrronium, and Mometasone Furoate Dry Powder Inhaler. Journal of Analytical Chemistry. 2024 Apr 29;79(4):469-482. [Link]
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Mometasone Furoate Topical Solution. USP-NF. 2010 Sep 30. [Link]
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A Sub-Picogram LC-MS/MS Method for the Analysis of Mometasone Furoate in Human Plasma. Celerion. [Link]
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Mometasone Furoate Impurity D. Pharmaffiliates. [Link]
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9,11-Epoxidemometasone furoate. PubChem. [Link]
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Development of a High Sensitivity, Sub-Picogram SPE LC-MS Method for Quantification of Mometasone from Human Plasma. Waters Corporation. [Link]
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Mometasone EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]
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A sensitive method for the quantitation of mometasone furoate in human plasma. SCIEX. [Link]
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A simple RP-HPLC method for the simultaneous quantitation of chlorocresol, mometasone furoate, and fusidic acid in creams. Journal of Chromatographic Science. 2008 Oct;46(9):785-90. [Link]
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Development of an orthogonal method for mometasone furoate impurity analysis using supercritical fluid chromatography. Journal of Chromatography A. 2011 Apr 22;1218(16):2311-9. [Link]
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Mometasone Furoate EP Impurity D. SynThink Research Chemicals. [Link]
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Determination of mometasone furoate by HPLC in topical preparations: Validation. Analytical Chemistry: An Indian Journal. 2009;8(4):354-359. [Link]
-
Hypothetical degradation pathway to MF Impurity-D. ResearchGate. [Link]
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